molecular formula C7H14ClN3 B6351062 [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride CAS No. 1922854-43-0

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride

Cat. No.: B6351062
CAS No.: 1922854-43-0
M. Wt: 175.66 g/mol
InChI Key: YIUASPCMBKZKGA-UHFFFAOYSA-N
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Description

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C7H15Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For example, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride typically involves the methylation of 3,5-dimethyl-1H-pyrazole. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure the best possible outcome .

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methylamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-5-7(4-8-3)6(2)10-9-5;/h8H,4H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUASPCMBKZKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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